4-(3-Fluorophenoxy)butane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 3-fluorophenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Scientific Research Applications
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules . This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenoxy)butane-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.
4-(3-Bromophenoxy)butane-1-sulfonyl chloride: Similar in structure but with a bromine atom instead of a fluorine atom.
4-(3-Methylphenoxy)butane-1-sulfonyl chloride: Similar in structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(3-Fluorophenoxy)butane-1-sulfonyl chloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents . This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12ClFO3S |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)7-2-1-6-15-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChI Key |
XFKASDJUMYDSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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